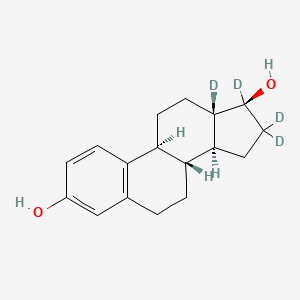

18-Nor-17|A-estradiol-d4

Description

Contextualization of 18-Nor-17α-estradiol within the Broader Estrogen Research Landscape

Estrogens, with 17β-estradiol being the most potent endogenous form, are crucial for a vast array of physiological processes beyond female reproduction, including bone health, cardiovascular function, and neuroprotection. nih.govmdpi.com 17α-estradiol, a stereoisomer of 17β-estradiol, is a naturally occurring but weaker estrogen. wikipedia.org It has garnered significant research interest for its potential health benefits, such as extending lifespan and improving metabolic parameters in male mice, without the strong feminizing effects of its 17β counterpart. elifesciences.orgnih.gov

The "nor-" prefix in 18-Nor-17α-estradiol indicates the absence of the C18 angular methyl group. This structural modification can significantly alter the biological activity of the steroid. For instance, the inversion of the C18-methyl group in estradiol (B170435) has been shown to decrease its estrogenicity, a desirable feature when developing inhibitors of enzymes like 17β-hydroxysteroid dehydrogenase type 1 (17β-HSD1), which is implicated in estrogen-dependent diseases. nih.gov Therefore, 18-nor-estradiol derivatives are valuable probes for understanding structure-activity relationships and for the design of novel therapeutic agents.

Principles and Significance of Stable Isotope Labeling in Advanced Research Methodologies

Stable isotope labeling is a non-radioactive method where an atom in a molecule is replaced by one of its stable isotopes, such as replacing hydrogen (¹H) with deuterium (B1214612) (²H or D). symeres.com This substitution results in a molecule with a higher mass but nearly identical chemical properties. The key advantage of this technique lies in the ability to differentiate the labeled compound from its unlabeled counterpart using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govarkat-usa.org

Deuterium labeling is particularly significant in several research areas:

Metabolic Studies: Labeled compounds act as tracers, allowing researchers to follow the metabolic fate of a drug or endogenous substance within a biological system. symeres.com By analyzing the metabolites, scientists can elucidate metabolic pathways and identify the enzymes involved.

Quantitative Analysis: Deuterated compounds are widely used as internal standards in quantitative mass spectrometry assays. researchgate.netnih.govsigmaaldrich.com Because the deuterated standard behaves almost identically to the analyte during sample preparation and analysis, it can correct for variations and improve the accuracy and precision of the measurement.

Mechanistic Studies: The replacement of hydrogen with deuterium can lead to a kinetic isotope effect, where the rate of a chemical reaction is altered. Studying this effect provides valuable insights into reaction mechanisms. symeres.comarkat-usa.org

The synthesis of deuterated steroids can be challenging, often requiring multi-step procedures and specialized reagents. nih.govarkat-usa.org For example, deuterium can be introduced at specific positions using reagents like sodium borodeuteride (NaBD₄) for the reduction of ketones. nih.gov

Overview of Academic Research Avenues for 18-Nor-17α-estradiol-d4

Given its unique structure, 18-Nor-17α-estradiol-d4 serves as a specialized tool in several research domains. Its primary application is as an internal standard for the accurate quantification of 18-Nor-17α-estradiol in various biological matrices using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). The four deuterium atoms provide a distinct mass shift, allowing for clear differentiation from the endogenous, unlabeled compound.

Research involving 18-Nor-17α-estradiol would likely focus on:

Pharmacokinetic Studies: Investigating the absorption, distribution, metabolism, and excretion (ADME) of 18-Nor-17α-estradiol. The deuterated standard is essential for accurately measuring the concentration of the parent compound and its metabolites over time.

Metabolite Identification: Using high-resolution mass spectrometry, researchers can distinguish between metabolites of 18-Nor-17α-estradiol and the background of other biological molecules. The characteristic isotopic pattern of the deuterated compound aids in this identification process. nih.gov

Endocrinological Research: Exploring the biological activity and receptor binding affinity of 18-Nor-17α-estradiol. While its parent compound, 17α-estradiol, is known to interact with estrogen receptors, the removal of the C18 methyl group could alter these interactions. wikipedia.orgelifesciences.org Accurate quantification using the deuterated standard is crucial for these in vitro and in vivo studies.

Structure

3D Structure

Properties

Molecular Formula |

C17H22O2 |

|---|---|

Molecular Weight |

262.38 g/mol |

IUPAC Name |

(8S,9S,13S,14S,17S)-13,16,16,17-tetradeuterio-6,7,8,9,11,12,14,15-octahydrocyclopenta[a]phenanthrene-3,17-diol |

InChI |

InChI=1S/C17H22O2/c18-11-2-4-12-10(9-11)1-3-14-13(12)5-6-16-15(14)7-8-17(16)19/h2,4,9,13-19H,1,3,5-8H2/t13-,14-,15+,16+,17+/m1/s1/i8D2,16D,17D |

InChI Key |

MSBFOZNDVHIKJM-UFLIDJOTSA-N |

Isomeric SMILES |

[2H][C@]12CC[C@H]3[C@H]([C@@H]1CC([C@]2([2H])O)([2H])[2H])CCC4=C3C=CC(=C4)O |

Canonical SMILES |

C1CC2C(CCC3=C2C=CC(=C3)O)C4C1C(CC4)O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Incorporation Strategies for 18 nor 17α Estradiol D4

Historical and Contemporary Approaches to 18-Nor-Estrogen Analog Synthesis

The term "norsteroid" refers to a steroid analog where a methyl group or a methylene (B1212753) bridge has been removed from the parent steroid skeleton. nih.gov The concept was first introduced in the 1930s, laying the groundwork for the development of a vast class of modified steroids with unique biological activities. nih.gov Specifically, 18-nor-steroids lack the C-18 angular methyl group attached to the C-13 position of the steroid nucleus.

Historically, the synthesis of 19-norsteroids, such as those famously used in oral contraceptives, paved the way for methodologies applicable to other nor-analogs. nih.gov Early synthetic work, dating back to the 1950s and 1960s, explored various routes to create these modified steroid cores. acs.orggoogle.com These often involved multi-step sequences starting from readily available steroids, employing reactions like oxidation, reduction, and rearrangement to excise the target carbon atom. For instance, processes were developed to convert 19-hydroxysteroids into 19-norsteroids via the formation of 19-nor-enamines followed by hydrolysis. google.com

Contemporary synthetic strategies continue to build on this foundation but often employ more sophisticated and efficient chemical transformations. Modern total synthesis approaches allow for the construction of the entire steroid skeleton from simpler starting materials, providing greater flexibility to introduce modifications like the removal of the C-18 methyl group. nih.gov These methods may involve key steps such as cycloaddition reactions to build the polycyclic ring system. Furthermore, advances in catalysis have enabled more selective and higher-yielding reactions, which are crucial for the efficient production of complex molecules like 18-nor-estrogen analogs. mdpi.com

Deuterium (B1214612) Labeling Techniques for Site-Specific Isotopic Enrichment of Estradiol (B170435) Derivatives

Isotopic labeling involves the replacement of one or more atoms in a molecule with one of its isotopes, in this case, replacing hydrogen (¹H) with deuterium (²H or D). clearsynth.com For a compound like 18-Nor-17α-estradiol-d4, the goal is to introduce four deuterium atoms into the molecular structure. This is achieved through specialized chemical reactions where a deuterium source, such as heavy water (D₂O) or deuterated reagents, is used. nih.govnih.gov The incorporation of stable isotopes does not alter the fundamental chemical properties of the steroid, making these labeled analogs ideal tracers and internal standards for analytical studies.

Achieving site-specific, or regioselective, labeling is critical to ensure the stability of the deuterium atoms and the analytical utility of the final product. Placing deuterium on carbon atoms where they are unlikely to exchange with protons in the surrounding environment is paramount. sigmaaldrich.com Several methods have been developed for the regioselective deuteration of steroids.

One common technique involves acid-catalyzed hydrogen-deuterium exchange. For estrogens, the aromatic A-ring is susceptible to electrophilic substitution. Using a deuterated acid catalyst, such as deuterated trifluoroacetic acid (CF₃COOD), can facilitate the exchange of protons at specific positions on the aromatic ring. nih.gov This method has been successfully used to introduce deuterium at the C1, C2, and C4 positions of the estrone (B1671321) nucleus. nih.gov

Another powerful strategy is the use of metal catalysis or radical-mediated reactions to activate specific C-H bonds. These advanced methods can achieve deuteration at unactivated C(sp³) positions, which are typically much less reactive. nih.gov For example, a copper-catalyzed deacylative deuteration strategy allows for the site-specific installation of deuterium atoms with a high degree of control. nih.gov Such techniques are instrumental in preparing complex deuterated molecules where labeling is required at specific aliphatic positions within the steroid's B, C, or D rings.

Following synthesis and labeling, it is essential to verify the outcome of the deuteration process. This involves confirming the number and location of the incorporated deuterium atoms and quantifying the isotopic purity and enrichment. Isotopic purity refers to the percentage of the compound that contains the desired number of deuterium labels. rsc.orgnih.gov The two primary analytical techniques for this assessment are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. rsc.org

Mass spectrometry is a highly sensitive technique used to measure the mass-to-charge ratio of ions. It can readily distinguish between the unlabeled compound and its deuterated isotopologues based on the mass difference (approximately 1.006 Da per deuterium atom). nih.govalmacgroup.com High-resolution mass spectrometry (HR-MS) is particularly effective for accurately determining isotopic enrichment by analyzing the relative intensities of the different isotopic peaks in the mass spectrum. rsc.orgnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed structural information. While ¹H NMR can be used to observe the disappearance of signals at positions where hydrogen has been replaced by deuterium, ²H NMR (Deuterium NMR) directly detects the deuterium nuclei. wikipedia.orgstudymind.co.uksigmaaldrich.com This allows for unambiguous confirmation of the labeling positions. NMR analysis is crucial for verifying the structural integrity of the molecule and ensuring that the deuterium atoms are in the intended locations. rsc.org

| Technique | Principle | Information Provided | Advantages | Limitations |

| Mass Spectrometry (MS) | Measures mass-to-charge ratio of ions. | Isotopic distribution (e.g., d₀, d₁, d₂, d₃, d₄), Molecular weight confirmation, Isotopic enrichment calculation. nih.gov | High sensitivity, requires very small sample amounts, rapid analysis. nih.gov | Does not directly provide the location of the labels; fragmentation (MS/MS) may be needed for positional information. |

| NMR Spectroscopy | Measures the magnetic properties of atomic nuclei. | Precise location of deuterium atoms, structural integrity of the molecule, relative isotopic purity. rsc.org | Unambiguous determination of label position. sigmaaldrich.com | Lower sensitivity than MS, requires larger sample amounts, longer analysis time. sigmaaldrich.com |

Advanced Spectroscopic and Chromatographic Characterization of Labeled 18-Nor-17α-estradiol-d4

The final characterization of a synthesized standard like 18-Nor-17α-estradiol-d4 involves a combination of chromatographic and spectroscopic techniques to ensure its identity, purity, and concentration. These methods are essential for validating the compound for its intended use as an internal standard in quantitative assays. nih.govsigmaaldrich.com

Chromatographic techniques, such as Gas Chromatography (GC) and Liquid Chromatography (LC), are employed to separate the labeled steroid from any unreacted starting materials, non-labeled analogs, or other impurities. nih.govmdpi.com The choice between GC and LC depends on the volatility and thermal stability of the compound. For steroids, LC is often preferred as it can be performed at lower temperatures, preventing degradation. mdpi.com High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) provides high-resolution separation, which is crucial for ensuring the purity of the standard. almacgroup.com

These separation techniques are most powerful when coupled with mass spectrometry (GC-MS or LC-MS/MS). nih.govnih.govnih.gov This hyphenated approach combines the separation power of chromatography with the sensitive and specific detection capabilities of mass spectrometry. sigmaaldrich.com LC-MS/MS is a cornerstone of modern bioanalysis, allowing for the accurate quantification of steroid hormones in complex biological matrices like plasma or urine. nih.govmdpi.com The use of a stable isotope-labeled internal standard, such as 18-Nor-17α-estradiol-d4, is critical in these assays to correct for variations in sample preparation and instrument response, thereby improving the accuracy and precision of the measurement. sigmaaldrich.com

| Analytical Method | Purpose | Key Strengths |

| LC-MS/MS | Separation and quantification in biological fluids. | High sensitivity and specificity; suitable for non-volatile compounds; minimizes sample degradation. nih.govmdpi.com |

| GC-MS | Separation and quantification of volatile derivatives. | Excellent chromatographic resolution; extensive spectral libraries for identification. nih.govnih.gov |

| ¹H and ¹³C NMR | Complete structural verification. | Provides unambiguous confirmation of the overall chemical structure. |

| ²H NMR | Confirmation of deuterium label positions. | Directly observes the deuterium atoms, confirming regioselectivity. wikipedia.orgsigmaaldrich.com |

| HR-MS | Accurate mass measurement and purity assessment. | Confirms elemental composition and provides precise isotopic enrichment data. nih.gov |

Advanced Analytical Method Development and Validation Utilizing 18 nor 17α Estradiol D4

Application of 18-Nor-17α-estradiol-d4 as an Internal Standard in Quantitative Mass Spectrometry

The fundamental principle behind using 18-Nor-17α-estradiol-d4 in quantitative analysis is isotope dilution. In this technique, a known quantity of the deuterated standard is added to a sample at the beginning of the analytical process usgs.govnih.gov. Because SIL internal standards have nearly identical physicochemical properties to their non-labeled counterparts, 18-Nor-17α-estradiol-d4 behaves similarly to the target analyte throughout sample extraction, cleanup, and chromatographic separation .

During mass spectrometry analysis, the instrument can distinguish between the analyte and the internal standard based on their mass difference acanthusresearch.com. By measuring the ratio of the analyte's signal to the internal standard's signal, analysts can accurately calculate the concentration of the analyte in the original sample clearsynth.com. This approach effectively corrects for procedural variations, such as analyte loss during sample preparation or fluctuations in instrument response, thereby enhancing the reliability and reproducibility of the results clearsynth.com.

Development of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Assays for Steroid Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred technique for steroid analysis due to its high sensitivity and specificity nih.govnih.govnih.gov. The development of a robust LC-MS/MS assay using 18-Nor-17α-estradiol-d4 involves several critical steps.

First, an efficient chromatographic separation is established, typically using a reversed-phase column (e.g., C8 or C18) to separate the target steroid from other endogenous compounds nih.govijpsr.comresearchgate.net. The mobile phase usually consists of a mixture of water and an organic solvent like methanol or acetonitrile, with additives such as formic acid or ammonium formate to improve ionization ijpsr.comresearchgate.net.

Next, the mass spectrometer parameters are optimized. This involves selecting the appropriate ionization source, with electrospray ionization (ESI) and atmospheric pressure photoionization (APPI) being common choices for steroids nih.govnih.gov. The instrument is operated in Multiple Reaction Monitoring (MRM) mode, where a specific precursor ion for the analyte and the internal standard is selected and fragmented to produce unique product ions. This process provides exceptional selectivity, minimizing the risk of interference from other compounds nih.govnih.gov. The use of 18-Nor-17α-estradiol-d4 allows for the establishment of a specific MRM transition that is distinct from the analyte, ensuring unambiguous detection and quantification.

Table 1: Typical LC-MS/MS Parameters for Steroid Quantification

| Parameter | Typical Setting | Purpose |

|---|---|---|

| Chromatography | ||

| LC Column | Reversed-phase C8 or C18 (e.g., 50mm x 2.1mm, 1.8 µm) | Separates analyte from matrix components. |

| Mobile Phase A | Water with 0.1% Formic Acid or 2mM Ammonium Formate | Aqueous component of the solvent system. |

| Mobile Phase B | Acetonitrile or Methanol | Organic component for eluting steroids. |

| Flow Rate | 0.3 - 0.5 mL/min | Controls the speed of separation. |

| Injection Volume | 5 - 20 µL | Amount of prepared sample introduced into the system. |

| Mass Spectrometry | ||

| Ionization Source | Electrospray Ionization (ESI) or APPI | Generates charged ions from the sample molecules. |

| Polarity | Positive or Negative Ion Mode | Depends on the specific steroid's structure. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity. |

| Precursor Ion | [M+H]⁺ or [M-H]⁻ for the analyte | The mass of the intact ionized molecule. |

| Product Ion(s) | Specific fragment ions | Unique fragments used for confirmation and quantification. |

Mitigating Matrix Effects in Complex Biological and Environmental Matrices

A significant challenge in quantitative analysis is the "matrix effect," where co-eluting compounds from the sample matrix (e.g., plasma, urine, wastewater) interfere with the ionization of the target analyte, causing either ion suppression or enhancement nih.govdshs-koeln.de. This can lead to inaccurate and unreliable results myadlm.org.

The use of a co-eluting, stable isotope-labeled internal standard like 18-Nor-17α-estradiol-d4 is the most effective strategy to compensate for these matrix effects clearsynth.comnih.govdshs-koeln.de. Because the internal standard and the analyte have virtually identical chemical structures and retention times, they experience the same degree of ion suppression or enhancement dshs-koeln.de. Consequently, the ratio of their signals remains constant, allowing for accurate quantification even in the presence of significant matrix interference nih.govdshs-koeln.de. Studies have demonstrated that this isotope dilution approach leads to acceptable quantification performance in complex matrices like surface water and biological fluids nih.gov.

Considerations for Isotope Effects in Chromatographic Separation and Ionization

While SIL internal standards are highly effective, potential isotope effects must be considered. A "chromatographic isotope effect" can occur where the deuterated standard elutes slightly earlier or later than the non-labeled analyte scispace.comresearchgate.netresearchgate.net. This separation can be problematic if it occurs within a region of sharp changes in matrix effects, as the analyte and internal standard would not experience the same degree of ion suppression at the same time, potentially compromising accuracy myadlm.org. Therefore, chromatographic conditions must be carefully optimized to ensure co-elution.

Another consideration is the stability of the isotopic label. Deuterium (B1214612) atoms should be placed on non-exchangeable positions within the molecule, typically on the carbon backbone acanthusresearch.com. Placing labels on heteroatoms like oxygen or nitrogen, or on carbons adjacent to carbonyl groups, can risk exchange with protons from the solvent, which would compromise the integrity of the internal standard acanthusresearch.com. The use of ¹³C-labeled standards can sometimes be advantageous as they are less prone to chromatographic isotope effects and exchange issues researchgate.netacs.org.

Method Validation Parameters for Bioanalytical and Environmental Quantification

Before an analytical method can be used for routine analysis, it must undergo a rigorous validation process to demonstrate that it is reliable and fit for its intended purpose mst.dk. Method validation for bioanalytical and environmental quantification using 18-Nor-17α-estradiol-d4 involves assessing a range of performance characteristics.

Assessment of Sensitivity, Accuracy, Precision, and Selectivity

Sensitivity : This is determined by the lower limit of quantification (LLOQ), which is the lowest concentration of the analyte that can be measured with acceptable accuracy and precision researchgate.net. For steroid hormones, which are often present at very low levels (pg/mL or ng/L), achieving a low LLOQ is crucial ijpsr.comresearchgate.net.

Accuracy : Accuracy reflects how close the measured value is to the true value. It is typically assessed by analyzing quality control (QC) samples at different concentrations and is expressed as the percentage of recovery or bias researchgate.netresearchgate.net. For bioanalytical methods, accuracy is often expected to be within ±15% of the nominal value (±20% at the LLOQ) researchgate.net.

Precision : Precision measures the degree of agreement among individual measurements when the procedure is applied repeatedly. It is evaluated at both intra-day (within the same day) and inter-day (over several days) levels and is expressed as the percent coefficient of variation (%CV) or relative standard deviation (%RSD) nih.govijpsr.com. The acceptance criterion for precision is generally a %CV of ≤15% (≤20% at the LLOQ) researchgate.net.

Selectivity : This is the ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. The use of LC-MS/MS in MRM mode provides high selectivity, which is confirmed by ensuring that no interfering peaks are present at the retention time of the analyte in blank matrix samples nih.gov.

Evaluation of Analytical Stability and Robustness

Stability : The stability of the analyte in the biological or environmental matrix must be evaluated under various conditions that mimic sample handling and storage. This includes freeze-thaw stability, short-term stability at room temperature, and long-term storage stability at low temperatures (-20°C or -80°C) researchgate.netresearchgate.net. The analyte is considered stable if the deviation from the baseline measurement is within an acceptable range, typically ±15% researchgate.net.

Robustness : Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, or column temperature lcms.cz. A robust method provides reliable results despite minor procedural variations, which is essential for routine application and inter-laboratory transfer.

Table 2: Common Method Validation Parameters and Acceptance Criteria

| Validation Parameter | Purpose | Common Acceptance Criteria |

|---|---|---|

| Linearity (Calibration Curve) | Demonstrate a proportional relationship between instrument response and concentration. | Correlation coefficient (r²) ≥ 0.99 |

| Accuracy | Closeness of measured value to the true value. | Mean value within ±15% of nominal concentration (±20% at LLOQ). |

| Precision (Intra- & Inter-day) | Degree of scatter between a series of measurements. | Coefficient of Variation (%CV) ≤ 15% (≤ 20% at LLOQ). |

| Lower Limit of Quantification (LLOQ) | Lowest concentration quantifiable with acceptable accuracy and precision. | Analyte response should be ≥ 5 times the blank response. Accuracy and precision must meet criteria. |

| Selectivity | Ability to measure the analyte without interference. | No significant interfering peaks in blank samples at the analyte's retention time. |

| Matrix Effect | Assess the influence of the matrix on analyte ionization. | The ratio of analyte response in matrix vs. neat solution should be consistent. |

| Recovery | Efficiency of the extraction process. | Response of extracted sample compared to an unextracted standard. Should be consistent and reproducible. |

| Stability (Freeze-Thaw, Bench-Top, Long-Term) | Evaluate analyte stability during sample handling and storage. | Mean concentration within ±15% of the baseline (time zero) samples. |

Utilization in Advanced Tracer Studies for Metabolomics and Environmental Fate Assessment

Isotopically labeled compounds, such as those containing deuterium, are invaluable tools in tracer studies. By introducing a labeled compound into a biological or environmental system, researchers can track its movement, transformation, and ultimate fate. This provides dynamic information that is unattainable through conventional analytical methods that only measure static concentrations. However, the application of 18-Nor-17β-estradiol-d4 in such studies is not well-documented in the accessible scientific literature.

Isotope Tracing for Elucidating Metabolic Pathways in Model Systems

Isotope tracing is a powerful technique to map the intricate network of biochemical reactions that constitute metabolic pathways. When a deuterated compound like 18-Nor-17β-estradiol-d4 is introduced into a model system (e.g., cell cultures, animal models), its metabolic products will also be labeled with deuterium. This allows for the unambiguous identification of metabolites derived from the administered compound, helping to elucidate novel biotransformation pathways.

For instance, studies on other estrogens have utilized isotope labeling to identify oxidative metabolites and conjugation products. These studies have been instrumental in understanding the enzymes and metabolic routes involved in estrogen metabolism and clearance. Unfortunately, specific studies employing 18-Nor-17β-estradiol-d4 for this purpose could not be identified. Therefore, no detailed research findings or data tables on its metabolic transformation in model systems can be presented.

Application in Environmental Degradation and Transformation Studies

The environmental fate of steroid hormones is a significant area of research due to their potential as endocrine-disrupting compounds. Tracer studies with isotopically labeled steroids are crucial for understanding their persistence, degradation pathways, and the formation of transformation products in various environmental matrices such as water, soil, and sediment.

By using a labeled compound like 18-Nor-17β-estradiol-d4, scientists can distinguish the degradation of the target compound from the background of naturally occurring estrogens. This allows for the precise determination of degradation rates and the identification of biotic and abiotic transformation processes. Research on the environmental degradation of the parent compound, 17β-estradiol, has identified various transformation products, but specific studies tracing the environmental journey of 18-Nor-17β-estradiol-d4 are not available in the reviewed literature. Consequently, data on its environmental half-life, degradation products, and transformation pathways under different environmental conditions cannot be provided.

Investigations into Biotransformation Pathways and Metabolite Characterization of 18 nor Estrogens Non Clinical Focus

In Vitro Metabolism Studies of 18-Nor-17α-estradiol Analogs in Subcellular and Cellular Systems.nih.gov

In vitro models are fundamental in elucidating the metabolic pathways of 18-nor-17α-estradiol analogs. These systems, ranging from subcellular fractions like microsomes and S9 fractions to whole-cell cultures, allow for the controlled investigation of specific metabolic reactions. The use of deuterated standards, such as 18-Nor-17β-estradiol-d4, is crucial in these studies. Isotope labeling helps in the detection and structural elucidation of metabolites, distinguishing them from endogenous compounds in complex biological matrices. nih.gov

Enzyme Systems Involved in Hydroxylation and Conjugation Reactions (e.g., Cytochrome P450s, UGTs).nih.govoup.comresearchgate.netmdpi.comresearchgate.netnih.gov

The metabolism of estrogens, including their 18-nor analogs, is primarily biphasic, involving Phase I oxidation reactions followed by Phase II conjugation reactions.

Phase I: Hydroxylation via Cytochrome P450 (CYP) Enzymes

The initial and rate-limiting step in the metabolism of estrogens is hydroxylation, catalyzed by a superfamily of enzymes known as cytochrome P450s (CYPs). nih.gov These enzymes are predominantly found in the liver but are also present in extrahepatic tissues. nih.govdutchtest.com The primary sites of hydroxylation on the estrogen molecule are the C2, C4, and C16 positions. nih.gov

Several CYP isoforms are involved in estrogen metabolism, each with varying degrees of activity and regioselectivity. oup.com

CYP1A1, CYP1A2, and CYP3A4 are the main enzymes responsible for 2-hydroxylation, leading to the formation of catechol estrogens. nih.govmdpi.comnih.gov CYP1A2, primarily in the liver, and CYP1A1, in extrahepatic tissues, show high activity for 2-hydroxylation. nih.govoup.com

CYP1B1 , which is highly expressed in estrogen target tissues like the breast and uterus, specifically catalyzes the 4-hydroxylation of estradiol (B170435). nih.govresearchgate.net

CYP3A4 also contributes to 16α-hydroxylation, forming estriol. bio-rad.com

Other CYPs, including CYP2C9 , are also involved in estrogen metabolism. nih.gov

The table below summarizes the key CYP enzymes and their roles in estradiol hydroxylation.

| Enzyme Family | Specific Enzymes | Primary Reaction | Location |

| CYP1 | CYP1A1, CYP1A2, CYP1B1 | 2- and 4-hydroxylation (catechol formation) | Liver, breast, uterus, ovary |

| CYP2 | CYP2C9 | 16-hydroxylation of estrone (B1671321) sulfate | Breast |

| CYP3 | CYP3A4, CYP3A5, CYP3A7 | 2-, 4-, and 16-hydroxylation | Liver, breast, small intestine |

Phase II: Conjugation via UDP-Glucuronosyltransferases (UGTs)

Following hydroxylation, the estrogen metabolites undergo Phase II conjugation reactions, which increase their water solubility and facilitate their excretion. nih.gov Glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs), is a major conjugation pathway. nih.govoup.com This process leads to the formation of biologically inactive glucuronides. nih.gov

UGT enzymes are membrane-bound proteins located in the endoplasmic reticulum. nih.gov Several UGT isoforms, primarily from the UGT1A and UGT2B families, are involved in estrogen glucuronidation. nih.govoup.com

UGT1A1, UGT1A3, UGT1A8, UGT1A9, and UGT1A10 have been shown to conjugate estrogens and their metabolites. oup.comnih.gov

UGT2B7 and UGT2B15 are also active in the glucuronidation of steroids. nih.govoup.com

Glucuronidation can occur at different positions on the estrogen molecule, with the 3 and 17β hydroxyl groups being the primary sites. oup.com

Identification and Structural Elucidation of Metabolites via High-Resolution Mass Spectrometry.biorxiv.org

High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS/MS), is a powerful analytical tool for the identification and structural characterization of drug metabolites. nih.gov In the context of 18-nor-estradiol metabolism, HRMS allows for the accurate mass measurement of parent compounds and their metabolites, facilitating the determination of their elemental composition.

The use of stable isotope-labeled compounds, such as 18-Nor-17β-estradiol-d4, is invaluable in these studies. nih.govbiorxiv.org By comparing the mass spectra of the unlabeled and deuterated compounds, researchers can readily identify drug-related metabolites and distinguish them from endogenous molecules. nih.gov The mass shift corresponding to the deuterium (B1214612) label provides a clear signature for metabolites derived from the administered compound. Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments provide further structural information, helping to pinpoint the site of metabolic modification. nih.gov

Comparative Metabolic Profiling with Endogenous Estrogens.biorxiv.orgoup.com

Comparative metabolic profiling of 18-nor-estrogens against endogenous estrogens like 17β-estradiol is essential to understand the potential differences in their biotransformation and clearance. Such studies often reveal that while the fundamental metabolic pathways (hydroxylation and conjugation) are similar, the rates and regioselectivity of these reactions can differ.

For instance, the absence of the C18 methyl group in 18-nor-estrogens may influence their interaction with metabolizing enzymes, potentially altering the ratio of different hydroxylated metabolites. This can have significant implications, as different metabolites can have varying biological activities. For example, 2-hydroxyestrogens are generally considered less active, whereas 4-hydroxyestrogens can generate reactive quinone species that may lead to cellular damage. nih.govresearchgate.net Circulating levels of various steroid hormones, including estrogens and their metabolites, have been associated with different clinical characteristics in conditions like endometrial cancer. oup.comresearchgate.netoup.com

Biotransformation in Non-Human Organisms and Environmental Compartments.aacrjournals.org

The biotransformation of synthetic estrogens is also a significant area of study in environmental science due to their potential as endocrine-disrupting compounds. When excreted, these compounds can enter aquatic and terrestrial environments, where they can be metabolized by microorganisms. acs.orgresearchgate.net

Studies have shown that various bacteria, such as Rhodococcus and Sphingomonas, are capable of degrading estrogens. nih.govnih.gov The metabolic pathways in these microorganisms can differ from those in mammals, leading to a different profile of degradation products. The persistence and fate of these compounds in the environment are influenced by factors such as the microbial community present, oxygen levels, and temperature. mdpi.comacs.org Understanding these biotransformation processes is crucial for assessing the environmental risk of 18-nor-estrogens and for developing strategies for their remediation. researchgate.netnih.gov

Mechanistic and Structural Activity Relationship Studies of Nor Estrogen Derivatives in Vitro and Preclinical Models

Influence of 18-Nor Modification on Estrogen Receptor Interactions (In Vitro Binding and Functional Assays)

The structural integrity of the steroidal backbone of estradiol (B170435) is crucial for its interaction with estrogen receptors (ERs). Modifications to this structure, such as the removal or altered stereochemistry of the C18-methyl group, can significantly impact binding affinity and subsequent functional activity. The C18-methyl group is located at position C13 of the steroid's D-ring. While data on the direct removal of this group (an "18-nor" modification) is limited, studies on its epimerization (inversion from the natural β-orientation to an α-orientation) provide critical insights into the role of this structural feature.

In a comparative study, the relative binding affinity (RBA) for the estrogen receptor was evaluated for 17β-estradiol (E2) and its 18-epimer, 18-epi-17β-E2. The natural hormone, 17β-E2, is assigned a reference RBA of 100%. The inversion of the C18-methyl group in 18-epi-17β-E2 resulted in a dramatic decrease in binding affinity, with the compound showing an RBA of only 1.2%. nih.gov This substantial reduction underscores the importance of the correct spatial orientation of the C13 substituent for optimal ligand docking within the ER's binding pocket. uthscsa.edu

Functional assays, which measure the biological response following receptor binding, corroborate these affinity data. The estrogenic potency of these compounds was assessed in estrogen-sensitive human breast cancer cell lines, such as MCF-7 and T-47D. nih.gov In MCF-7 cells, 18-epi-17β-E2 was found to be approximately 1000-fold less estrogenic than 17β-E2. nih.gov This diminished functional response is a direct consequence of the reduced binding affinity, as efficient receptor activation and downstream gene transcription require stable ligand-receptor complexes. oup.com These findings suggest that the 18-nor modification, representing a more significant structural change than epimerization, would likely lead to an even greater loss of ER binding and functional estrogenicity.

Role of 17α-Configuration in Biochemical and Cellular Responses (Comparative Studies)

The stereochemistry at the C17 position of the estradiol molecule is a critical determinant of its biological activity. The natural and most potent human estrogen is 17β-estradiol (E2), characterized by a hydroxyl group in the β-position. nih.gov Its epimer, 17α-estradiol (αE2), where the hydroxyl group is in the α-position, is considered a much weaker estrogen. wikipedia.orgnih.gov

Comparative studies consistently demonstrate that 17α-estradiol has a significantly lower binding affinity for both ERα and ERβ compared to its 17β counterpart. mdpi.com The biological activity of 17α-estradiol is generally estimated to be between 1.5% and 5% of the activity of 17β-estradiol, depending on the specific tissue and species. mdpi.comresearchgate.net This reduced potency is reflected in various biochemical and cellular assays. For instance, in uterotrophic assays, which measure the estrogen-induced growth of uterine tissue, 17α-estradiol is far less effective than 17β-estradiol. nih.govnih.gov

Despite its weak classical estrogenic activity, 17α-estradiol is not biologically inert and can elicit distinct cellular responses. Some studies have shown that it can induce both non-genomic (rapid, membrane-initiated) and genomic (nuclear receptor-mediated) effects. nih.gov For example, both isomers can induce uterine relaxation (a non-genomic effect), although 17β-E2 is more potent. nih.gov Interestingly, in certain contexts, 17α-estradiol can act as a partial antagonist to 17β-estradiol's genomic actions, capable of inhibiting the potent uterotrophic effect of 17β-E2. nih.gov This suggests that while it binds weakly, its presence can modulate the receptor's response to the more potent β-isomer.

The combination of an 18-nor or 18-epi modification with a 17α-configuration further attenuates estrogenic activity. For example, 18-epi-17α-E2 displays even lower estrogenicity than 18-epi-17β-E2, which is already significantly weaker than natural 17β-E2. nih.gov

| Compound | Configuration at C17 | Relative Biological Activity | Observed Effects | Reference |

|---|---|---|---|---|

| 17β-Estradiol | β-OH | High (Reference) | Potent agonist for ERα and ERβ; strong genomic and non-genomic responses. | nih.govmdpi.com |

| 17α-Estradiol | α-OH | Low (1.5-5% of 17β-E2) | Weak ER agonist; can exhibit partial antagonistic effects; non-genomic actions. | nih.govmdpi.comresearchgate.net |

Isotope Effects on Enzyme Kinetics and Reaction Mechanisms

The "-d4" designation in "18-Nor-17β-estradiol-d4" indicates that four hydrogen atoms in the molecule have been replaced by their heavier isotope, deuterium (B1214612). This isotopic substitution can lead to a phenomenon known as the kinetic isotope effect (KIE), which is a change in the rate of a chemical reaction upon isotopic substitution. libretexts.org The KIE is a powerful tool for studying enzyme mechanisms, particularly for identifying rate-limiting steps. nih.gov

The metabolism of estrogens, including estradiol, is primarily carried out by cytochrome P450 (P450) enzymes, which catalyze oxidation reactions such as hydroxylation. bio-rad.com Major metabolic pathways for estradiol include hydroxylation at the C2 and C4 positions of the A-ring and at the C16 position of the D-ring. bio-rad.com These reactions involve the cleavage of a carbon-hydrogen (C-H) bond.

Because a carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than a C-H bond, it requires more energy to break. libretexts.orgyoutube.com Consequently, if the cleavage of a C-H bond is the rate-determining step of an enzymatic reaction, substituting that hydrogen with deuterium will slow the reaction down. nih.govlibretexts.org This is known as a primary kinetic isotope effect. The magnitude of the KIE (expressed as the ratio of reaction rates, kH/kD) provides insight into the transition state of the reaction. libretexts.org

In the context of 18-Nor-17β-estradiol-d4, the metabolic fate of the molecule would be significantly influenced by the location of the four deuterium atoms. If the deuterium labels are placed at sites that are metabolically active—for example, at the C2, C4, or C16 positions—the rate of oxidative metabolism at those positions would be reduced. This "metabolic switching" can alter the profile of metabolites produced. nih.gov For instance, if the C2 position is deuterated, C2-hydroxylation will be slowed, potentially increasing the proportion of metabolites hydroxylated at other sites, like C4 or C16. nih.gov This alteration of enzyme kinetics can effectively increase the metabolic stability and biological half-life of the compound.

Emerging Research Directions and Future Prospects for 18 nor 17α Estradiol D4

Integration with Multi-Omics Approaches in Steroid Research

Modern steroid research is increasingly moving towards a systems biology perspective, integrating data from various "omics" fields such as genomics, transcriptomics, proteomics, and metabolomics to unravel the complexity of steroid signaling and metabolism. mdpi.com Mass spectrometry is a cornerstone technology for these approaches, particularly in metabolomics and proteomics, where it enables the large-scale identification and quantification of metabolites and proteins. mdpi.com

In this multi-omics landscape, 18-Nor-17β-estradiol-d4 serves as a crucial tool for ensuring the accuracy of steroid profiling. Steroid metabolomics, or "steroidomics," aims to provide a comprehensive quantification of all steroids and their metabolites in a biological system. nih.govmdpi.com The use of SIL-IS like 18-Nor-17β-estradiol-d4 is indispensable for absolute quantification, overcoming the limitations of immunoassays and providing the high specificity and sensitivity required to measure dozens of steroids simultaneously. nih.govmdpi.com

Stable isotope tagging can also be used ex vivo to trace metabolic pathways within cells or tissues. researchgate.net While not a direct application of an internal standard, the technologies developed for synthesizing standards like 18-Nor-17β-estradiol-d4 are transferable to creating labeled tracers. These tracers can be introduced into a biological system, and their metabolic fate can be followed by MS, providing direct insights into enzyme kinetics and pathway dynamics. This information can then be integrated with genomic and proteomic data to build comprehensive models of steroid function and dysfunction in diseases like breast cancer or congenital adrenal hyperplasia. nih.govresearchgate.net

Advanced Computational Modeling for Predicting Metabolic Fate and Interactions

Computational modeling has become an essential tool in toxicology and pharmacology for predicting the metabolic fate and potential interactions of chemical compounds, including steroids. nih.govnih.gov These in silico models can simulate various processes, from the binding of a steroid to a receptor to its enzymatic transformation by metabolic enzymes like the cytochrome P450 (CYP) superfamily. mdpi.comacs.orgnih.gov

There are two main approaches to computational prediction: ligand-based and structure-based methods. nih.govacs.org Ligand-based models use the structures of known active and inactive compounds to derive structure-activity relationships (SARs), while structure-based models focus on the properties of the metabolizing enzyme itself and its interaction with the compound. nih.govacs.org For steroids, models have been developed to predict which sites on the molecule are most likely to be metabolized and to describe the complex network of steroid biosynthesis and conversion. researchgate.netmdpi.comsun.ac.za

The predictive power of these models is fundamentally reliant on high-quality experimental data for validation. This is where compounds like 18-Nor-17β-estradiol-d4 play a vital role. By using it as an internal standard in in vitro or in vivo metabolism studies, researchers can generate precise quantitative data on the formation of various metabolites. nih.gov This experimental data is then used to parameterize, train, and validate the computational models, improving their accuracy. For example, a model might predict the formation of several hydroxylated metabolites of 18-Nor-17β-estradiol; a laboratory experiment using 18-Nor-17β-estradiol-d4 as a reference can then confirm and accurately quantify these metabolites, providing a feedback loop to refine the model's predictive algorithm. nih.govmdpi.com

Table 2: Applications of Computational Modeling in Steroid Research

| Modeling Approach | Application | Purpose | Reference(s) |

|---|---|---|---|

| Mechanistic Model | Predict metabolic sites of steroids by CYP3A4. | Combine binding affinity and activation energy to predict reaction sites with high accuracy. | mdpi.com |

| Mathematical H295R Model | Estimate biochemical effects of endocrine-active chemicals. | Predict concentrations of steroid hormones in response to chemical exposure in an in vitro system. | nih.gov |

| Molecular Dynamics | Investigate steroid-protein interactions. | Study conformational changes in proteins (e.g., estrogen receptors, metabolic enzymes) upon steroid binding. | mdpi.commdpi.com |

Expanding Applications in Environmental Toxicology and Bioremediation Research

Estrogenic compounds, both natural and synthetic, are recognized as significant environmental contaminants that can disrupt the endocrine systems of wildlife and humans even at very low concentrations (ng/L levels). mdpi.comnih.govnih.gov These compounds enter aquatic environments through sources like wastewater treatment plant effluents, agricultural runoff, and industrial discharge. insitugen.comacs.org Consequently, robust and sensitive monitoring is essential to assess the environmental risk and the efficacy of water treatment processes. mdpi.comnih.gov

The use of 18-Nor-17β-estradiol-d4 as an internal standard is critical for the accurate quantification of its non-labeled counterpart and other synthetic estrogens in complex environmental matrices like river water, wastewater, and soil. acs.orgresearchgate.net Analytical methods, typically LC-MS/MS, rely on these standards to achieve the low limits of quantification (often below 1 ng/L) required by environmental quality standards. mdpi.comresearchgate.net

Beyond monitoring, there is growing research into the bioremediation of estrogen-contaminated environments using microorganisms such as bacteria and fungi that can degrade these compounds. researchgate.netnih.govunusa.ac.id In this field, labeled compounds can be used as tracers to study the pathways and efficiency of estrogen biodegradation. For instance, researchers can introduce a known concentration of a labeled estrogen into a microbial culture or a simulated environment (microcosm) and track its disappearance and the appearance of labeled metabolites over time. researchgate.netmdpi.com This provides definitive evidence of the degradation process and helps identify the specific biochemical pathways involved, aiding in the development of more effective and sustainable bioremediation strategies. nih.govunusa.ac.id

Table 3: Reported Environmental Concentrations of Common Estrogens

| Estrogen | Sample Type | Concentration Range (ng/L) | Reference(s) |

|---|---|---|---|

| Estrone (B1671321) (E1) | Wastewater Influent | 52 ± 22 | acs.orgresearchgate.net |

| 17β-Estradiol (E2) | Wastewater Influent | 12 ± 5 | acs.orgresearchgate.net |

| Estriol (E3) | Wastewater Influent | 80 ± 48 | acs.orgresearchgate.net |

| 17α-Ethinylestradiol (EE2) | Wastewater Influent | 3.0 ± 2.6 | acs.orgresearchgate.net |

| 17β-Estradiol (E2) | River Water | 0 - 4.5 | nih.gov |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.